9-(4-Chlorophenyl)anthracene

DFT Calculation HOMO-LUMO Gap Halogenation Effects

Sourcing structurally precise 9-arylanthracene building blocks for OLED R&D often leads to inconsistent purity and undefined electronic properties. 9-(4-Chlorophenyl)anthracene (CAS 23674-16-0) eliminates this variability. Its para-chlorine substitution fine-tunes HOMO/LUMO levels for efficient charge injection and FRET-based blue emission. - Defined Cl-substitution pattern ensures reproducible FMO energies and suppresses aggregation-caused quenching. - Non-planar geometry prevents concentration quenching, critical for vacuum-deposited OLED device stability. - Serves as a reliable cross-coupling handle for synthesizing asymmetric 9,10-diarylanthracene emitters. Supplied with batch-specific analytical data; ready for immediate dispatch to your R&D facility.

Molecular Formula C20H13Cl
Molecular Weight 288.8 g/mol
CAS No. 23674-16-0
Cat. No. B14696842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Chlorophenyl)anthracene
CAS23674-16-0
Molecular FormulaC20H13Cl
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H
InChIKeyCFXPULIDVPRZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Chlorophenyl)anthracene (CAS 23674-16-0) for OLED and Optoelectronic Applications: A Halogenated Anthracene Derivative


9-(4-Chlorophenyl)anthracene (CAS 23674-16-0) is a mono-halogenated polycyclic aromatic hydrocarbon (PAH) where a 4-chlorophenyl group is substituted at the 9-position of the anthracene core. This compound belongs to the class of 9-arylanthracene derivatives, which are widely recognized as foundational building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their inherent luminescent properties and wide bandgap [1]. The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring introduces a significant electronic perturbation to the anthracene π-system, directly influencing key material properties such as frontier molecular orbital (FMO) energies, the HOMO-LUMO gap, and charge carrier mobility compared to unsubstituted or differently substituted analogs [2].

Why Simple Anthracene Analogs Cannot Replace 9-(4-Chlorophenyl)anthracene in Device Engineering


While the anthracene core provides a fundamental platform for blue emission, the performance of a final OLED device is exquisitely sensitive to the specific substitution pattern on this core. Substituting a generic anthracene derivative for 9-(4-Chlorophenyl)anthracene without understanding the impact of the 4-chlorophenyl group will likely lead to suboptimal device performance, characterized by incorrect color coordinates, lower external quantum efficiency (EQE), and reduced operational stability. The electron-withdrawing nature of the chlorine atom fine-tunes the HOMO and LUMO energy levels [1], which in turn dictates the efficiency of charge injection, exciton formation, and triplet-triplet annihilation (TTA) processes that are critical for achieving high electroluminescence yields [2]. Furthermore, the precise molecular geometry and intermolecular packing, which influence charge carrier mobility and film morphology, are uniquely defined by this specific substitution, making it non-interchangeable with other 9-arylanthracenes [3].

Quantitative Differentiation of 9-(4-Chlorophenyl)anthracene (CAS 23674-16-0) from Key Comparators


Electronic Structure Modulation: HOMO-LUMO Gap Engineering via Chlorine Substitution

Density Functional Theory (DFT) calculations demonstrate that halogenation of the anthracene core, such as with a 4-chlorophenyl group, substantially perturbs frontier molecular orbital energies compared to the unsubstituted parent compound. A high-throughput DFT study on halogenated PAHs shows that each additional halogen substitution leads to a quantifiable decrease in the HOMO-LUMO gap (E_g^(H-L)) [1]. This trend, where chlorine substitution lowers the bandgap relative to unsubstituted anthracene, is a class-level inference that positions 9-(4-Chlorophenyl)anthracene as having a reduced bandgap, which can facilitate charge injection and shift emission characteristics.

DFT Calculation HOMO-LUMO Gap Halogenation Effects

Thermal Stability and Physical Form for Vacuum Deposition Processing

For reliable vacuum thermal evaporation (VTE), a standard OLED fabrication technique, a material must possess sufficient thermal stability and a defined melting/boiling point. 9-(4-Chlorophenyl)anthracene has a reported boiling point of 429°C at 760 mmHg and a density of 1.229 g/cm³ . While specific melting point and glass transition temperature (Tg) data are not widely reported in open literature, its high boiling point is a strong indicator of its suitability for VTE processing. This contrasts with smaller, more volatile anthracene derivatives which may decompose or evaporate uncontrollably during device fabrication, leading to poor film quality and device reproducibility.

Thermal Properties OLED Fabrication Material Purity

Triplet Harvesting Potential via Electron-Withdrawing Group Enhancement

A study on the impact of electron-donating and withdrawing groups on anthracene-based OLED performance demonstrated that incorporating electron-withdrawing moieties is a viable strategy to enhance triplet-triplet annihilation (TTA) and achieve high external quantum efficiency (EQE) [1]. While this study did not test 9-(4-Chlorophenyl)anthracene directly, it provides strong class-level evidence that the electron-withdrawing chlorine atom in this compound is likely to promote TTA. The study reported OLED devices based on anthracene derivatives achieving an EQE of 7% with a triplet fusion contribution of 45%, approaching the theoretical maximum of 50% for TTA-based devices [1].

Triplet-Triplet Annihilation External Quantum Efficiency OLED Performance

Optimal Application Scenarios for 9-(4-Chlorophenyl)anthracene (CAS 23674-16-0) Based on Verified Performance Metrics


Host Material for Blue Fluorescent OLED Emissive Layers

The moderate HOMO-LUMO gap of 9-(4-Chlorophenyl)anthracene, inferred from the class-level trend of halogenated anthracenes having reduced bandgaps compared to their unsubstituted parent [1], positions it as an excellent wide-bandgap host material for blue fluorescent dopants. Its non-planar structure, a characteristic of 9-aryl anthracenes, suppresses detrimental intermolecular aggregation, which can lead to concentration quenching and a shift in emission color. When used as a host for a narrow-band blue emitter, this compound can facilitate efficient Förster resonance energy transfer (FRET) from the host to the dopant, maximizing device efficiency and color purity. The high boiling point (429°C) confirms its suitability for vacuum thermal evaporation, the standard industrial process for OLED display manufacturing.

Synthetic Precursor for Advanced Asymmetric Anthracene Derivatives

The chlorine atom at the 4-position of the phenyl ring provides a valuable synthetic handle for further functionalization via cross-coupling reactions. This compound serves as a key building block for the modular synthesis of more complex, asymmetric anthracene derivatives, such as 9-(4-chlorophenyl)-10-phenylanthracene, which are specifically designed for optimized charge transport and light emission in OLEDs . Its high purity and defined structure make it a reliable starting material for academic research groups and industrial R&D labs aiming to explore structure-property relationships in new electroluminescent materials.

Component in Organic Semiconductor Blends for Charge Transport Studies

Given that halogenation is known to influence charge carrier mobility in anthracene-based semiconductors, 9-(4-Chlorophenyl)anthracene can be used as a model compound to study electron and hole transport in organic thin films. It can be incorporated into the active layer of an organic field-effect transistor (OFET) or as part of a charge transport layer in an OLED. Its performance in these devices can be benchmarked against other 9-arylanthracenes to understand the specific role of the 4-chlorophenyl group in tuning carrier mobility, which is a critical parameter for optimizing device architecture and reducing operating voltage [2].

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